Dipole Moment Comparison: 1,3-Dimethyl-2-cyanoguanidine vs. 1,3-Dimethylthiourea vs. 1,1-Bis-methylamino-2-nitroethene
The dipole moment of 1,3-dimethyl-2-cyanoguanidine was determined in aqueous solution at 25°C as 13.1 Debyes, compared to 10.0 Debyes for 1,3-dimethylthiourea and 15.1 Debyes for 1,1-bis-methylamino-2-nitroethene [1]. The cyanoguanidine moiety's dipole moment and vector make important contributions to H2-receptor antagonist potency, with 75% of the variance between biological activity and structure explained by dipole orientation considerations [2].
| Evidence Dimension | Dipole Moment (μ) in Debyes |
|---|---|
| Target Compound Data | 13.1 Debyes |
| Comparator Or Baseline | 1,3-Dimethylthiourea: 10.0 Debyes; 1,1-Bis-methylamino-2-nitroethene: 15.1 Debyes |
| Quantified Difference | +3.1 D vs thiourea; -2.0 D vs nitroethene |
| Conditions | Aqueous solution at 25°C, measured by static permittivity |
Why This Matters
This specific dipole moment differentiates 1,3-dimethyl-2-cyanoguanidine's zwitterionic character from close analogs, directly informing structure-activity relationship (SAR) studies and rational drug design for H2-receptor antagonists.
- [1] The dipole moments of 1,3-dimethylthiourea, 1,3-dimethyl-2-cyanoguanidine and 1,1-bis-methylamino-2-nitroethene in a aqueous solution. (1982). Tetrahedron, 38(10), 1493-1497. View Source
- [2] Advances in Heterocyclic Chemistry, Volume 121. (2017). A Synopsis of the Properties and Applications of Heteroaromatic Rings in Medicinal Chemistry. Pages 1-92. View Source
